(2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid (2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2306248-70-2
VCID: VC11681296
InChI: InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol

(2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid

CAS No.: 2306248-70-2

Cat. No.: VC11681296

Molecular Formula: C21H30N2O6

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid - 2306248-70-2

Specification

CAS No. 2306248-70-2
Molecular Formula C21H30N2O6
Molecular Weight 406.5 g/mol
IUPAC Name (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1
Standard InChI Key ZATSSEPWSKAQRB-QGZVFWFLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Molecular Architecture and Stereochemical Significance

Structural Composition

The compound’s structure (C₂₁H₃₀N₂O₆) features a central (2R)-configured α-carbon bonded to a benzyloxycarbonyl (Cbz) group, a tert-butoxycarbonyl (Boc)-protected piperidine moiety, and a carboxylic acid terminus . The piperidine ring at position 4 introduces conformational rigidity, while the Cbz and Boc groups provide orthogonal protection for amine functionalities during synthesis.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₃₀N₂O₆
Molecular Weight406.48 g/mol
CAS Registry Number2306248-70-2
SMILES NotationCC(C)(C)OC(=O)N1CCC(CC1)CC@HNC(=O)OCC2=CC=CC=C2

The (2R) stereochemistry ensures precise spatial orientation, critical for interactions in biological systems or chiral catalysts. This configuration is preserved through synthetic protocols leveraging enantioselective techniques .

Protecting Group Dynamics

The Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups serve orthogonal protective roles:

  • Cbz Group: Removable via hydrogenolysis, enabling selective amine deprotection without disturbing acid-labile Boc groups .

  • Boc Group: Cleaved under mild acidic conditions (e.g., trifluoroacetic acid), preserving base-sensitive functionalities .

This dual protection strategy facilitates sequential modifications in peptide chain elongation, particularly in solid-phase synthesis .

Synthetic Methodologies

Stepwise Assembly

Synthesis typically follows a multi-step sequence:

  • Piperidine Functionalization: Introducing the Boc group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions .

  • Amino Acid Coupling: The Boc-protected piperidine is conjugated to an (R)-configured alanine derivative using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Cbz Protection: The α-amino group is protected with benzyl chloroformate in the presence of a base such as sodium bicarbonate .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Boc Protection(Boc)₂O, DMAP, DCM, 0°C→RT8595
Alanine ConjugationEDC, HOBt, DIPEA, DMF, RT7897
Cbz ProtectionCbz-Cl, NaHCO₃, THF/H₂O, 0°C8295

Optimal yields (78–85%) and purity (95–97%) are achieved through meticulous control of reaction stoichiometry and purification via reverse-phase chromatography .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s orthogonal protection enables its use as a building block in complex peptide architectures. For example, in the synthesis of cyclic peptides targeting G-protein-coupled receptors, the Boc group remains intact during Cbz removal, allowing selective cross-linking at the piperidine nitrogen .

Prodrug Development

The carboxylic acid terminus serves as a site for esterification, facilitating prodrug designs. Preclinical studies highlight its utility in enhancing the bioavailability of protease inhibitors through transient masking of polar groups .

Table 3: Selected Pharmaceutical Applications

ApplicationTarget ClassRole of Compound
Antiviral AgentsHIV-1 Protease InhibitorsProdrug Linker
NeuropeptidesOpioid Receptor LigandsConformational Modulator
Antibioticsβ-Lactamase Resistant AgentsSide Chain Intermediate

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (0.12 mg/mL at 25°C) due to hydrophobic Boc/Cbz groups. Solubilizes in polar aprotic solvents (DMF, DMSO) .

  • Thermal Stability: Decomposes at 218°C (DSC), with Boc group cleavage initiating at 150°C under inert atmosphere .

Spectroscopic Characterization

  • IR Spectroscopy: Distinct carbonyl stretches at 1720 cm⁻¹ (Boc) and 1695 cm⁻¹ (Cbz) .

  • NMR (¹H, 500 MHz): Key signals include δ 1.43 (s, Boc CH₃), δ 5.11 (s, Cbz CH₂), δ 4.25 (m, α-H) .

SupplierQuantityPrice (USD)Lead Time
AstaTech100 mg242.902 weeks
Aladdin Sci1 g1,165.908–12 weeks

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